molecular formula C17H18ClNOS B2506893 (E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine CAS No. 338391-96-1

(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine

Cat. No. B2506893
CAS RN: 338391-96-1
M. Wt: 319.85
InChI Key: DKJHOXMCMGMCHF-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine, also known as 4-chloro-3-(4-methylphenylsulfanyl)-N-methoxy-1-propylideneamine, is a synthetic molecule that has been studied for its potential use in various scientific applications. This molecule has been found to have a number of interesting properties, including being a potent inhibitor of the enzyme cytochrome P450 (CYP) 2C9. It has also been found to have a wide range of biological activities, including acting as an anti-inflammatory, an anticoagulant, and an anticonvulsant.

Scientific Research Applications

Given the highly specific chemical nature of your inquiry, direct information on (E)-1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylideneamine's applications in scientific research could not be located. However, examining the role of similar compounds in research provides insights into potential applications of structurally related chemicals in fields such as medicinal chemistry, environmental science, and material science. Below are summaries of the scientific research applications of structurally or functionally related compounds:

Anticancer Drug Development

Research on compounds with specific functional groups has shown promise in developing anticancer drugs with high tumor specificity and reduced toxicity to normal cells. For example, compounds with variations in their molecular structure, including chlorophenyl and methoxy groups, have been explored for their potential to induce apoptotic cell death in cancer cell lines while minimizing harm to healthy cells. This approach highlights the importance of chemical modification in enhancing the therapeutic index of anticancer agents (Sugita et al., 2017).

Environmental Impact and Remediation

The study of chemical compounds, especially those with chloro, methoxy, or methyl groups, contributes to understanding their environmental fate, including mutagenicity and potential for bioaccumulation. Such research is crucial for assessing environmental risks and developing strategies for pollution remediation. Investigations into the degradation products of environmentally persistent chemicals help in designing cleaner production methods and waste treatment technologies to mitigate environmental impact (Chung et al., 2006).

Pharmaceutical Impurities and Drug Synthesis

The synthesis and characterization of pharmaceutical impurities form an essential part of drug development and safety evaluation. Research in this area often focuses on understanding the formation of impurities during drug synthesis and their potential effects on drug efficacy and safety. This includes studying compounds with methoxy and sulfanyl groups as part of the effort to ensure the purity and quality of pharmaceutical products (Saini et al., 2019).

Analytical Chemistry and Material Science

Compounds with specific functional groups, including chlorophenyl and methoxy, are often used as standards or reagents in analytical chemistry for the quantification and identification of chemical species in various matrices. Additionally, these compounds may serve as building blocks or precursors in the synthesis of novel materials with desired physical, chemical, or biological properties.

The exploration of chemical compounds similar to (E)-1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylideneamine in various scientific disciplines underscores the interdisciplinary nature of chemical research and its applications in addressing health, environmental, and technological challenges.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-3-(4-methylphenyl)sulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13-3-9-16(10-4-13)21-12-11-17(19-20-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJHOXMCMGMCHF-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCC/C(=N\OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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